Sodium prasterone sulfate dihydrate
Overview
Description
Sodium prasterone sulfate dihydrate: is a synthetic derivative of dehydroepiandrosterone sulfate, a naturally occurring steroid hormone. It is primarily used in medical applications, particularly in the treatment of conditions related to hormone deficiencies and certain autoimmune diseases. The compound is known for its role in inducing labor and promoting cervical ripening during childbirth .
Mechanism of Action
Target of Action
Sodium prasterone sulfate dihydrate, also known as Prasterone sulfate sodium hydrate, primarily targets the ERβ, NMDA, and σ1 receptors . It acts as an agonist at these receptors . Additionally, it is a partial agonist at ERα and AR , and an antagonist at GABA-A receptors .
Biochemical Pathways
The compound is involved in the Androgen and Estrogen Metabolism pathway . It is also associated with the 17-beta Hydroxysteroid Dehydrogenase III Deficiency Disease and Aromatase Deficiency Disease pathways .
Pharmacokinetics
It is known that dhea-s is the principal adrenal androgen and is secreted together with cortisol under the control of acth and prolactin .
Action Environment
It is known that dhea-s is the major steroid of the fetal adrenal and is elevated with hyperprolactinemia
Biochemical Analysis
Biochemical Properties
Sodium prasterone sulfate dihydrate is a major steroid of the fetal adrenal and is secreted together with cortisol under the control of ACTH and prolactin . The low levels of this compound are associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels .
Cellular Effects
This compound is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels . It is also associated with obesity and insulin resistance .
Molecular Mechanism
It is known that the low levels of this compound are associated with unfavorable levels of several strong cardiovascular disease risk factors .
Metabolic Pathways
This compound is involved in the Androgen and Estrogen Metabolism Metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate dihydrate typically involves the sulfation of prasterone (dehydroepiandrosterone) using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the sulfate ester. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium prasterone sulfate dihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to prasterone and sulfuric acid under acidic or basic conditions.
Oxidation: It can be oxidized to form prasterone-3,17-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can yield prasterone or its derivatives using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ether.
Major Products Formed:
Hydrolysis: Prasterone, sulfuric acid.
Oxidation: Prasterone-3,17-dione.
Reduction: Prasterone
Scientific Research Applications
Chemistry: Sodium prasterone sulfate dihydrate is used as a precursor in the synthesis of various steroid hormones and their derivatives. It serves as a key intermediate in the production of androgens and estrogens .
Biology: In biological research, the compound is used to study the effects of steroid hormones on cellular processes. It is also employed in experiments investigating the role of dehydroepiandrosterone sulfate in metabolic pathways .
Medicine: Medically, this compound is used in hormone replacement therapy, particularly for conditions such as adrenal insufficiency and systemic lupus erythematosus. It has shown promise in improving bone mineral density in patients with glucocorticoid-induced osteoporosis .
Industry: In the pharmaceutical industry, the compound is used in the formulation of drugs aimed at treating hormone-related disorders. It is also utilized in the development of diagnostic assays for hormone levels .
Comparison with Similar Compounds
Dehydroepiandrosterone sulfate (DHEA-S): A naturally occurring steroid hormone with similar biological activities.
Prasterone (DHEA): The parent compound of sodium prasterone sulfate dihydrate, used in hormone replacement therapy.
Pregnenolone sulfate: Another steroid sulfate with neurosteroid activity
Uniqueness: this compound is unique due to its dual role as a prohormone and a neurosteroid. Its ability to modulate both androgenic and estrogenic pathways, along with its neuroprotective effects, distinguishes it from other similar compounds. Additionally, its use in inducing labor and promoting cervical ripening adds to its distinctiveness .
Biological Activity
Sodium prasterone sulfate dihydrate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring steroid that plays a significant role in various biological processes. It is primarily synthesized in the adrenal glands and serves as a precursor to androgens and estrogens. This article explores its biological activity, pharmacological effects, and clinical applications, supported by data tables and research findings.
- Chemical Formula : CHOS
- Molar Mass : 368.49 g/mol
- IUPAC Name : 3β-Hydroxyandrost-5-en-17-one 3-sulfate
Sodium prasterone sulfate acts as a prohormone, converting into active hormones such as testosterone and estradiol. Its mechanism includes:
- Androgenic Activity : It enhances androgen levels, which can influence muscle mass, bone density, and libido.
- Estrogenic Activity : It can be converted to estrogens, impacting reproductive health and symptoms associated with menopause.
- Neurosteroid Effects : DHEA-S has been shown to modulate neurotransmitter systems, potentially affecting mood and cognitive functions .
Biological Activities
- Hormonal Regulation :
-
Vaginal Atrophy Treatment :
- A clinical study demonstrated that intravaginal administration of DHEA significantly improved symptoms of vaginal atrophy in postmenopausal women without altering systemic hormone levels .
- The study showed a decrease in vaginal pH and an increase in superficial vaginal cells after treatment with DHEA .
- Labor Induction :
Table 1: Summary of Clinical Findings on Sodium Prasterone Sulfate
Pharmacokinetics
DHEA-S is absorbed well when administered intravaginally or via injection. Its pharmacokinetic profile indicates rapid conversion to active hormones, with minimal systemic side effects observed during clinical trials .
Properties
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMKDUYGPNWAO-OXNWJOIVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045764 | |
Record name | Sodium prasterone sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78590-17-7 | |
Record name | Sodium prasterone sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078590177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium prasterone sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRASTERONE SODIUM SULFATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1CR8487EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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